molecular formula C7H5ClN2OS B7777472 2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7777472
M. Wt: 200.65 g/mol
InChI Key: OYXDNHXAYQNSHE-UHFFFAOYSA-N
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Description

2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves the reaction of thieno[3,2-d]pyrimidin-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within its heterocyclic ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

2-(chloromethyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-3-5-9-4-1-2-12-6(4)7(11)10-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXDNHXAYQNSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC2=C1NC(=NC2=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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